Synthetic Utility: Para-Bromo Substituent Enables Downstream Cross-Coupling Derivatization
The para-bromo substituent in 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) [1]. In contrast, the des-bromo analog 1-[4-(trifluoromethoxy)phenyl]ethan-1-ol lacks this handle, requiring alternative and often less efficient functionalization strategies. This capability directly enables the compound's documented role as a key intermediate in the synthesis of ABL1/ABL2 and BCR-ABL1 kinase inhibitors [1].
| Evidence Dimension | Synthetic handle availability for C-C bond formation |
|---|---|
| Target Compound Data | Para-bromo present; compatible with Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol: No bromine handle |
| Quantified Difference | Qualitative: Enables vs. prevents cross-coupling diversification |
| Conditions | Synthetic organic chemistry; palladium catalysis conditions |
Why This Matters
The bromine handle enables efficient diversification of the core scaffold for structure-activity relationship (SAR) studies, making the compound a more valuable synthetic intermediate than its non-brominated counterpart.
- [1] US Patent 9,458,112 B2. Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. Novartis AG. View Source
